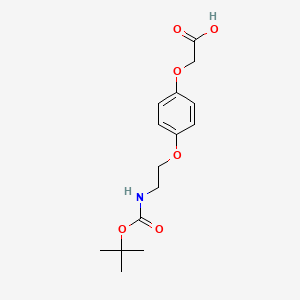

Boc-NH-PEG1-Ph-O-CH2COOH

Description

The innovative design of Boc-NH-PEG1-Ph-O-CH2COOH positions it as a significant asset in the construction of complex molecular systems. Its architecture is a testament to the thoughtful engineering required to address specific challenges in modern chemical synthesis.

Multifunctional building blocks are molecules that possess multiple reactive sites or functional groups, allowing for the sequential or orthogonal introduction of different molecular entities. This modularity is a cornerstone of modern synthetic strategies, providing a streamlined approach to creating diverse and complex molecules. acs.orgnih.govacs.org The use of such building blocks, like haloalkynes which can be considered dual-functionalized molecules, accelerates the discovery of new chemical entities and enables the construction of libraries of compounds for screening purposes. acs.org The ability to incorporate various structural motifs, including protected amines and aldehydes, without the need for extensive protecting group strategies, highlights the efficiency gained through these modular approaches. acs.orgnih.gov Polyketide natural products, for instance, are synthesized using multifunctional building blocks derived from commercially available starting materials. rsc.orgrsc.org

Linker molecules act as bridges, connecting different functional units to create bifunctional or multifunctional constructs. bldpharm.comlongdom.org In chemical biology, linkers are indispensable for creating bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). longdom.orgsymeres.com The linker's properties—including its length, flexibility, and polarity—are crucial determinants of the final conjugate's efficacy and stability. longdom.orgacs.orgdiva-portal.org For example, in PROTACs, the linker's nature governs the spatial arrangement of a target protein and an E3 ligase, which is critical for inducing protein degradation. bldpharm.com The choice between cleavable and non-cleavable linkers further expands the functional repertoire, allowing for either the release of a payload under specific conditions or the maintenance of a stable connection. symeres.com

The design of this compound is a deliberate orchestration of its constituent parts to achieve specific functionalities.

The key structural components are:

Boc-protected amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for the selective reaction at the other end of the linker. The Boc group can be removed under specific acidic conditions, revealing a primary amine that can then be coupled to another molecule. This feature is crucial for the sequential and controlled assembly of complex molecules. acs.orgnih.gov

Phenyl group (-Ph-): The aromatic phenyl ring introduces a rigid and well-defined spatial element. This rigidity can be advantageous in applications where precise control over the distance and orientation between the linked moieties is required.

Carboxylic acid (-O-CH2COOH): The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through standard amide bond formation reactions. This functional group is a common attachment point for proteins, peptides, and other biomolecules.

This combination of a protected amine, a short PEG spacer, a rigid phenyl group, and a terminal carboxylic acid creates a heterobifunctional linker with distinct reactivity at each end.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid | nih.gov |

| Molecular Formula | C15H21NO6 | nih.gov |

| Molecular Weight | 311.33 g/mol | nih.gov |

| CAS Number | 2361117-22-6 | nih.govglpbio.com |

The unique architecture of this compound makes it a valuable tool in several advanced research areas, most notably in the development of PROTACs. medchemexpress.comcymitquimica.comsmallmolecules.comfluoroprobe.com PROTACs are chimeric molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com

This linker is specifically cited for its use in the synthesis of EED-targeted PROTACs. medchemexpress.comcymitquimica.comsmallmolecules.comfluoroprobe.commedchemexpress.commedchemexpress.com EED (Embryonic Ectoderm Development) is a core component of the Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers. medchemexpress.commedchemexpress.com By facilitating the degradation of EED, these PROTACs offer a novel therapeutic strategy. The linker plays a critical role in bridging the EED-binding moiety and the E3 ligase ligand, and its specific length and rigidity, conferred by the phenyl and short PEG components, are likely optimized for the formation of a stable and productive ternary complex between EED, the PROTAC, and the E3 ligase. medchemexpress.com

The modular nature of this compound allows for its adaptation to other applications requiring the precise linkage of two molecular entities. Its defined structure and versatile reactive ends make it a powerful building block for constructing sophisticated chemical probes and potential therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO6 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) |

InChI Key |

KXKPTJWFRNNORE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Boc Nh Peg1 Ph O Ch2cooh

Strategic Retrosynthesis of Boc-NH-PEG1-Ph-O-CH2COOH

A retrosynthetic analysis of this compound reveals logical disconnection points that simplify the molecule into readily available or easily synthesizable precursors. The structure consists of three main components: a Boc-protected aminoethyl group, a phenyl ether core, and a carboxymethyl group.

The primary disconnection can be made at the ether linkages. Cleavage of the ether bond between the PEG1 unit and the phenyl ring suggests two key intermediates: a Boc-protected aminoethanol derivative and a substituted phenol (B47542). A second disconnection at the ether linkage of the carboxymethyl group to the phenyl ring points to a hydroquinone (B1673460) derivative and a haloacetic acid precursor.

This analysis leads to a convergent synthetic strategy where the different fragments are prepared separately and then coupled in the final stages.

Synthesis of Key Precursors for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its constituent precursors.

The Boc-protected amine moiety is typically derived from ethanolamine (B43304). The protection of the amino group is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. The most common method involves the reaction of ethanolamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent system.

This reaction proceeds under mild conditions to afford tert-butyl (2-hydroxyethyl)carbamate (B8442604) (Boc-NH-PEG1-OH) in good yield. biochempeg.com

Table 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate *

| Reactant 1 | Reactant 2 | Solvent | Product |

| Ethanolamine | Di-tert-butyl dicarbonate | Dichloromethane (B109758)/Water | tert-butyl (2-hydroxyethyl)carbamate |

The formation of the ether linkage between the Boc-protected aminoethanol and the phenyl ring is commonly achieved through a Williamson ether synthesis. youtube.com This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or tosylate.

In a plausible synthetic route, a suitably substituted phenol, such as methyl 4-hydroxyphenoxyacetate, can be reacted with a tosylated or halogenated derivative of Boc-NH-PEG1-OH. The hydroxyl group of Boc-NH-PEG1-OH would first be activated, for example, by conversion to a tosylate or a bromide.

The terminal carboxylic acid is introduced by the reaction of a phenol with an α-haloacetic acid ester, followed by hydrolysis. A common reagent for this transformation is ethyl bromoacetate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, which facilitates the deprotonation of the phenol.

For the synthesis of this compound, a precursor such as 4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenol would be reacted with ethyl bromoacetate. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

Table 2: Formation of Phenoxyacetic Acid Moiety

| Phenolic Precursor | Reagent | Base | Intermediate | Final Product (after hydrolysis) |

| 4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenol | Ethyl bromoacetate | Potassium Carbonate | Ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate | This compound |

Optimized Synthetic Routes to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of related compounds. While perhaps less direct for a single target, this strategy is highly valuable in medicinal chemistry for creating a diverse set of analogs for structure-activity relationship (SAR) studies. For example, a core intermediate containing the PEG1-phenyl ether could be synthesized and then reacted with various reagents to introduce different functional groups at either end, including the carboxylic acid. The development of modular "click chemistry" approaches has greatly facilitated the rapid assembly of diverse PROTAC linkers in a convergent manner. nih.gov

Development of Greener Synthetic Pathways

The development of environmentally benign synthetic methodologies for complex molecules like this compound is a growing area of focus, driven by the principles of green chemistry. Traditional synthetic routes often involve the use of hazardous reagents and solvents. Greener alternatives aim to reduce waste, improve energy efficiency, and utilize less toxic substances.

One of the key transformations in the synthesis of this compound is the Williamson ether synthesis. Greener approaches to this reaction include the use of phase-transfer catalysts, which can facilitate the reaction in more environmentally friendly solvent systems, potentially even in water, thereby reducing the reliance on volatile organic compounds. acs.orgrsc.org Microwave-assisted synthesis has also emerged as a green technique that can significantly shorten reaction times and improve yields for ether formation. benthamdirect.com

For the Boc protection and deprotection steps, greener methods are also being explored. The use of water as a solvent for N-Boc deprotection at elevated temperatures represents a significant improvement over traditional methods that use corrosive and hazardous acids like trifluoroacetic acid (TFA). acs.org Additionally, the development of solid acid catalysts for continuous flow deprotection processes can enhance efficiency and minimize waste. rsc.org

Chemical Transformations of this compound

The bifunctional nature of this compound allows for a variety of chemical transformations at either the Boc-protected amine or the carboxylic acid moiety. These transformations are crucial for its application as a linker in more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Deprotection Strategies for the Boc Group in this compound

Common Deprotection Methods for the Boc Group

| Reagent/Condition | Solvent | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method, but TFA is corrosive. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature | Another common acidic condition for Boc removal. |

| Thermal Deprotection | High-boiling solvents (e.g., Acetonitrile) | High Temperature | An alternative to acidic conditions, often used in flow chemistry setups. researchgate.netresearchgate.net |

| Solid Acid Catalysts | Tetrahydrofuran (B95107) (THF) | Elevated Temperature (in flow) | Offers a greener and more efficient continuous process. rsc.org |

The selection of the deprotection method is crucial to avoid unwanted side reactions. For instance, in complex molecules with other acid-labile groups, milder or more selective deprotection conditions may be necessary. Thermal deprotection in a continuous flow setup offers precise control over reaction time and temperature, which can lead to selective removal of the Boc group. acs.org

Activation and Derivatization Reactions of the Carboxylic Acid Moiety in this compound

The carboxylic acid group of this compound can be activated to facilitate the formation of amide bonds with primary or secondary amines. This is a key reaction for incorporating this linker into larger molecular constructs. The direct reaction between a carboxylic acid and an amine is generally inefficient, thus requiring the use of coupling reagents to form a more reactive intermediate.

Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (optional) | Base (optional) | Common Solvents |

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DMAP (4-Dimethylaminopyridine) | DCM, DMF |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA (N,N-Diisopropylethylamine) | DMF, DCM |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | None | DIPEA | DMF |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None | DIPEA | DMF |

The choice of coupling reagent and additives can influence the reaction efficiency and help to suppress side reactions, such as racemization, particularly when coupling with chiral amines. The activated carboxylic acid can then react with a wide range of amino-containing molecules to form stable amide linkages.

Considerations for Large-Scale Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. This compound is often a critical component in the synthesis of high-value molecules like PROTACs, where purity, consistency, and cost-effectiveness are paramount. jetir.orgyoutube.com

Key considerations for large-scale synthesis include:

Process Safety and Optimization: The use of hazardous reagents and solvents must be carefully managed. Optimizing reaction conditions to minimize the use of toxic materials and to control exotherms is crucial. youtube.com

Purification: The purification of the final product and intermediates can be challenging due to the molecule's amphiphilic nature. Developing robust and scalable purification methods, such as crystallization or chromatography, is essential.

Cost of Goods: The cost of starting materials and reagents is a significant factor in large-scale production. Identifying cost-effective and readily available raw materials is important for the economic viability of the process.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product.

The modular nature of PROTAC synthesis often involves the parallel synthesis of a library of linkers to optimize the properties of the final drug candidate. nih.gov This necessitates a flexible and efficient large-scale synthesis platform for linker molecules like this compound. The development of continuous flow processes for key reaction steps, such as Boc deprotection, can offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net

Advanced Structural and Spectroscopic Characterization of Boc Nh Peg1 Ph O Ch2cooh and Its Derivatives

Conformational Analysis of the Boc-NH-PEG1-Ph-O-CH2COOH Scaffold

The single ethylene (B1197577) glycol unit (PEG1) is a critical determinant of the molecule's flexibility. Comprised of C-C and C-O single bonds, this segment possesses multiple rotational degrees of freedom, allowing the Boc-protected amine and the phenoxyacetic acid moieties to adopt a wide range of relative orientations. This inherent plasticity is a key feature of PEG linkers used in drug design, as it enables the molecule to span variable distances and find optimal binding conformations. nih.govresearchgate.net The linker's flexibility allows it to act as more than a simple spacer, contributing to the stabilization of interactions between the functional ends of the molecule and their respective binding partners. nih.govnih.gov

The length and composition of the linker are known to have a profound effect on the properties of bifunctional molecules. nih.gov While longer PEG chains provide greater reach and solubility, the short PEG1 segment in this specific compound offers a more constrained, yet still significant, level of conformational freedom. This controlled flexibility can be advantageous in pre-organizing the molecule into an active conformation that favors specific intermolecular interactions. precisepeg.com

While the PEG1 linker is flexible, rotation is not entirely free. Steric hindrance, particularly from the bulky tert-butyl group of the Boc protecting group, imposes significant conformational constraints. This bulkiness can influence the preferred dihedral angles of the adjacent N-C and C-O bonds, limiting the accessible conformational space. In alkyl halides, for instance, steric hindrance is a well-documented factor influencing reactivity, with increased bulkiness impeding the approach of other molecules. byjus.com A similar principle applies here, where the tert-butyl group can sterically shield one face of the molecule.

Further rotational barriers exist within the molecule:

Amide Resonance: The C-N bond of the carbamate (B1207046) group (Boc-NH) exhibits partial double-bond character due to resonance, leading to a significant rotational barrier. This restricts rotation and enforces a relatively planar geometry for the N-H, C=O, and O-tert-butyl groups.

Aromatic Ether Linkage: Rotation around the C(aryl)-O bond is also subject to hindrance from the ortho-hydrogens of the phenyl ring.

Carboxylic Acid Group: The presence of substituents near a carboxylic acid can create steric hindrance that affects its reactivity and intermolecular interactions. byjus.com

These rotational barriers and steric factors collectively define a complex potential energy surface with multiple local minima, corresponding to different stable conformations of the molecule.

Vibrational Spectroscopic Investigations of this compound

Vibrational spectroscopy provides a direct probe of the functional groups and bonding arrangements within the molecule. Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information for a comprehensive structural fingerprint.

FTIR spectroscopy is highly effective for identifying the characteristic functional groups present in this compound. The expected absorption bands are well-established based on the analysis of similar compounds. The spectrum would be dominated by strong absorptions from the two carbonyl groups and the broad O-H stretch of the carboxylic acid.

A table of predicted characteristic FTIR absorption frequencies is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carbamate (Boc-NH) | N-H Stretch | 3400 - 3250 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic (PEG, Boc) | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Carbamate (Boc) | C=O Stretch | 1715 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 & 1475 | Medium to Weak |

| Carbamate (Boc-NH) | N-H Bend | 1540 - 1520 | Medium |

| Carboxylic Acid / Ether | C-O Stretch | 1320 - 1210 | Strong |

| Aromatic Ether | =C-O-C Stretch | 1250 - 1020 | Strong |

Data synthesized from established spectroscopic tables and principles. vscht.czpressbooks.publibretexts.orgorgchemboulder.com

The very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹, is a hallmark feature resulting from strong intermolecular hydrogen bonding. pressbooks.pub The two distinct C=O stretching frequencies for the carbamate and the carboxylic acid are also key diagnostic peaks. pressbooks.publibretexts.org

Raman spectroscopy provides complementary data to FTIR, particularly for non-polar bonds and symmetric vibrations. It is an excellent tool for probing the skeletal structure of the molecule, especially the aromatic ring. nih.gov The para-substituted phenyl ring is expected to produce strong and characteristic signals.

Key expected signals in the Raman spectrum are outlined below.

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic (PEG, Boc) | C-H Stretch | 3000 - 2850 | Strong |

| Aromatic Ring | Ring Breathing (Trigonal) | ~1600 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C-H in-plane bend | 1200 - 950 | Medium |

| Ether Linkage | C-O-C Symmetric Stretch | 950 - 800 | Medium |

Data synthesized from established spectroscopic principles for aromatic and PEGylated compounds. nih.govresearchgate.net

The most prominent features would likely be the aromatic ring vibrations, which are often enhanced in Raman spectra. nih.gov Because this compound contains fluorophores (the aromatic ring), careful selection of the excitation wavelength may be necessary to avoid fluorescence interference, which can obscure the Raman signal. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Studies for Elucidating Dynamics and Interactions

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and dynamic behavior of the molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Based on the constituent parts of the molecule, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted.

Predicted ¹H NMR Chemical Shifts

| Protons | Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| -C(CH₃)₃ | Boc group | ~1.45 | singlet | 9H |

| -NH- | Carbamate | ~5.0 - 5.5 | broad singlet | 1H |

| -NH-CH₂- | Methylene (B1212753) adjacent to N | ~3.5 - 3.7 | multiplet | 2H |

| -O-CH₂- | Methylene adjacent to O (PEG) | ~3.8 - 4.1 | multiplet | 2H |

| Ar-H | Aromatic | ~6.9 (AA'BB' system) | doublet | 2H |

| Ar-H | Aromatic | ~7.2 (AA'BB' system) | doublet | 2H |

| -O-CH₂-COOH | Methylene adjacent to acid | ~4.6 | singlet | 2H |

Predicted shifts are based on typical values for similar functional groups. rsc.orgacgpubs.orgresearchgate.net

Predicted ¹³C NMR Chemical Shifts

| Carbons | Environment | Predicted Shift (δ, ppm) |

|---|---|---|

| -C(CH₃)₃ | Boc methyls | ~28 |

| -NH-CH₂- | Methylene adjacent to N | ~40 |

| -O-CH₂- | Methylene adjacent to O (PEG) | ~68 |

| -O-CH₂-COOH | Methylene adjacent to acid | ~65 |

| C(CH₃)₃ | Boc quaternary carbon | ~80 |

| Ar-C | Aromatic (para-substituted) | ~115 - 158 |

| -C=O | Carbamate carbonyl | ~156 |

Predicted shifts are based on typical values for similar functional groups. acgpubs.org

Beyond simple structural confirmation, dynamic NMR techniques could be employed to study the conformational flexibility of the PEG1 linker. libretexts.org Techniques such as 2D Exchange Spectroscopy (EXSY) can quantify slow exchange processes, such as the interconversion between different stable conformers. libretexts.org Variable-temperature NMR experiments could also be used to probe rotational barriers; as the temperature is lowered, separate signals for previously rapidly exchanging conformers may be observed, allowing for the calculation of the energy barrier to rotation.

Solution-State NMR for Detailed Structural Assignment and Purity

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum would be anticipated to show distinct signals corresponding to the different chemical environments of the protons in the molecule.

Boc Group: A characteristic singlet integrating to nine protons would be expected for the tert-butyl protons, typically appearing in the upfield region (around 1.4 ppm).

PEG Linker: The methylene protons of the ethylene glycol unit (-NH-CH₂-CH₂-O-) would likely appear as two triplets.

Aromatic Ring: The protons on the phenoxy ring would present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Carboxylic Acid Moiety: The methylene protons adjacent to the carboxylic acid (-O-CH₂-COOH) would give a singlet, and the acidic proton of the carboxyl group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Amide Proton: The NH proton of the carbamate would likely be observed as a triplet, due to coupling with the adjacent methylene group.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Key expected signals include:

The carbonyl carbons of the Boc group and the carboxylic acid.

The quaternary carbon of the Boc group.

Signals corresponding to the carbons of the phenoxy ring.

The methylene carbons of the PEG linker and the acetic acid moiety.

The methyl carbons of the Boc group.

Purity Assessment:

High-resolution ¹H NMR is a powerful tool for assessing the purity of this compound. The presence of any unexpected signals would indicate the presence of impurities, such as residual solvents or byproducts from the synthesis. Integration of the signals can be used to quantify the level of these impurities relative to the main compound.

Hypothetical ¹H NMR Data Table for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | -COOH |

| ~7.2 | d | 2H | Ar-H |

| ~6.9 | d | 2H | Ar-H |

| ~5.0 | t | 1H | -NH- |

| ~4.5 | s | 2H | -O-CH₂-COOH |

| ~4.0 | t | 2H | -CH₂-O-Ar |

| ~3.5 | q | 2H | -NH-CH₂- |

| 1.4 | s | 9H | -C(CH₃)₃ |

Note: This table is a hypothetical representation of expected chemical shifts and may not reflect actual experimental values.

Solid-State NMR for Crystalline and Amorphous Forms of this compound

Solid-state NMR (ssNMR) spectroscopy is a technique used to study the structure and dynamics of materials in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing valuable information about the local environment of nuclei in the solid state.

For this compound, ssNMR could be used to:

Distinguish between Crystalline and Amorphous Forms: Crystalline materials typically give rise to sharp, well-resolved ssNMR signals, while amorphous materials produce broad lines. The presence of multiple polymorphs (different crystalline forms) could also be detected, as they would exhibit distinct chemical shifts.

Probe Molecular Packing and Conformation: Techniques such as cross-polarization magic-angle spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra. The chemical shifts in the solid state are sensitive to the local conformation and intermolecular interactions, such as hydrogen bonding. This can provide insights into how the molecules are arranged in the solid state.

Study Dynamics: ssNMR can also be used to probe molecular motions in the solid state, such as the rotation of the tert-butyl group or motions within the PEG linker.

Without experimental data, it is not possible to provide a data table for the solid-state NMR of this compound.

X-ray Crystallographic Analysis of this compound (if single crystals can be obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. The successful application of this technique to this compound is contingent upon the ability to grow high-quality single crystals.

If single crystals were obtained, X-ray diffraction analysis would provide:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Molecular Conformation: The three-dimensional arrangement of the atoms in the molecule, including the conformation of the flexible PEG linker and the orientation of the Boc and phenoxy groups, would be revealed.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice and would detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the amide group, and π-stacking of the phenyl rings.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | e.g., 4 |

| R-factor | Hypothetical value |

Note: This table is a hypothetical representation and requires experimental data from a successful single-crystal X-ray diffraction study.

Mechanistic Studies of Reactivity and Orthogonality of Functional Groups in Boc Nh Peg1 Ph O Ch2cooh

Kinetic and Thermodynamic Aspects of Boc Deprotection

The removal of the Boc protecting group is a critical step in exposing the primary amine for subsequent functionalization. This process is typically an acid-catalyzed hydrolysis of the carbamate (B1207046). fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, followed by the fragmentation of the protonated intermediate. masterorganicchemistry.com This fragmentation is thermodynamically driven by the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine, carbon dioxide, and isobutene. total-synthesis.com

The reaction rate is highly dependent on the concentration and strength of the acid used. researchgate.net Studies on similar Boc-protected amines have shown that the reaction kinetics can exhibit a second-order dependence on the concentration of acids like HCl, suggesting a general acid-catalyzed mechanism. researchgate.net

Influence of Solvent and Catalyst on Deprotection Rates

The choice of solvent and acid catalyst profoundly impacts the rate of Boc deprotection. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed. mdpi.comacsgcipr.org The solvent's role is to facilitate the dissolution of the substrate and to stabilize the charged intermediates formed during the reaction.

Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are often used for HCl-mediated deprotection, while chlorinated solvents like dichloromethane (B109758) (DCM) are standard for TFA. acsgcipr.org More recently, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and esters have been adopted. acsgcipr.org The reaction can also be performed under thermolytic conditions in various solvents, where higher temperatures can effect deprotection even without a strong acid catalyst. acs.orgnih.gov The rate of thermal deprotection is influenced by solvent polarity, with more polar solvents like methanol (B129727) and trifluoroethanol often giving faster conversions at lower temperatures compared to non-polar solvents like toluene. acs.orgnih.gov

The following table illustrates typical conditions and relative reaction times for the deprotection of Boc-amines, which are analogous to the amine moiety in Boc-NH-PEG1-Ph-O-CH2COOH.

| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time |

| 4 M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 hours |

| 20% TFA | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours |

| H-BEA Zeolite (Solid Acid) | Tetrahydrofuran (THF) | 140 (Flow) | < 1 minute |

| Thermal (No Acid) | Methanol (MeOH) | 150 - 240 | 0.5 - 1 hour |

| Thermal (No Acid) | Toluene | 230 - 240 | 0.5 - 1 hour |

This is an interactive table based on representative data for Boc deprotection under various conditions. acsgcipr.orgnih.govrsc.org

Reaction Mechanisms of Carboxylic Acid Activation and Coupling

The carboxylic acid group of this compound is a versatile handle for conjugation, most commonly through the formation of amide or ester bonds. Direct reaction with an amine is generally unfavorable as it leads to an acid-base reaction forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack. This is typically achieved using coupling agents like carbodiimides or by converting it into an active ester. researchgate.netnih.govaxispharm.com

Amide Bond Formation via Carbodiimide (B86325) and Active Ester Chemistry

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate amide bond formation. thermofisher.comnih.gov The mechanism begins with the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comluxembourg-bio.com This intermediate can then be directly attacked by a primary amine to form the desired amide bond, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.com

However, the O-acylisourea intermediate is unstable, particularly in aqueous solutions, and can rearrange or hydrolyze. thermofisher.comnih.gov To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. thermofisher.com The O-acylisourea intermediate reacts with NHS to form a more stable NHS-ester. This active ester is less susceptible to hydrolysis but is highly reactive toward primary amines, leading to efficient amide bond formation at physiological pH. thermofisher.com

The general mechanism is as follows:

Activation : The carboxyl group reacts with EDC to form the O-acylisourea intermediate.

Ester Formation : The intermediate reacts with NHS to form a stable, amine-reactive NHS ester.

Coupling : The NHS ester reacts with a primary amine (R'-NH₂) to form a stable amide bond.

Esterification Pathways and Selectivity Considerations

The carboxylic acid can also undergo esterification by reacting with an alcohol. This reaction can be catalyzed by a strong acid (Fischer esterification) or, more commonly for complex molecules, proceed via the same activation methods used for amidation. axispharm.com An activated carboxylic acid, such as the O-acylisourea or NHS ester intermediate, can be readily attacked by an alcohol nucleophile to form an ester linkage.

Kinetic studies on the esterification of carboxylic acids in polyethylene (B3416737) glycol have shown the reactions to be reversible and follow a second-order kinetic model. nih.govresearchgate.net Selectivity between amidation and esterification is a key consideration when both amine and alcohol nucleophiles are present. Amines are generally stronger nucleophiles than alcohols, so amidation is typically favored over esterification under competitive conditions. Reaction conditions, such as pH and solvent, can be optimized to enhance the selectivity for the desired product.

Orthogonal Reactivity Design for Sequential Functionalization

The term "orthogonal" in this context refers to the ability to perform a chemical reaction on one functional group without affecting the other. nih.govrsc.org The structure of this compound is ideally suited for orthogonal, sequential functionalization.

The two reactive sites, the Boc-protected amine and the carboxylic acid, have distinct chemical compatibilities:

Carboxylic Acid Coupling : Amide or ester bond formation is typically conducted under neutral to slightly basic conditions using coupling agents like EDC/NHS. The Boc protecting group is completely stable under these conditions. masterorganicchemistry.com

Amine Deprotection : The Boc group is removed under strongly acidic conditions (e.g., TFA or HCl). The carboxylic acid and the newly formed amide or ester bond are generally stable to these conditions.

This orthogonality allows for a controlled, stepwise synthesis. For example, a molecule of interest can first be coupled to the carboxylic acid terminus. Following purification, the Boc group can be removed to expose the amine, which can then be reacted with a second molecule. This selective reactivity is fundamental to the use of this compound as a linker in constructing complex molecules like antibody-drug conjugates or PROTACs. biochempeg.com

Influence of the Linker Architecture (PEG1-Ph-O-) on Reactive Site Accessibility and Steric Environment

Solubility and Aggregation : The hydrophilic PEG and ether components enhance the solubility of the molecule in a range of aqueous and organic solvents, which can be beneficial for reaction efficiency. researchgate.netmdpi.com

Steric Hindrance : The linker provides spatial separation between the two terminal functional groups and any molecules they are conjugated to. The length of the linker can influence the accessibility of the reactive sites. The combination of a flexible ethylene (B1197577) glycol unit and a rigid phenyl group creates a defined spatial orientation that can minimize steric hindrance, potentially leading to faster reaction kinetics compared to more compact linkers. nih.gov

Chemical Stability : The ether and phenyl groups within the linker are chemically robust and are stable to the conditions required for both amide/ester coupling and Boc deprotection, ensuring the integrity of the linker throughout a multi-step synthesis.

Solvent Effects on Reactivity and Selectivity of this compound Functionalization

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can profoundly influence the rate of reaction and the distribution of products. In the context of a bifunctional molecule such as this compound, the choice of solvent is critical for controlling the chemoselectivity of functionalization reactions, dictating whether transformations occur at the Boc-protected amine or the carboxylic acid terminus. The polarity, proticity, and coordinating ability of the solvent can differentially stabilize reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction pathways.

The reactivity of the two primary functional groups in this compound—the tert-butyloxycarbonyl (Boc) protected amine and the carboxylic acid—is distinctly influenced by the surrounding solvent environment. The Boc group is notoriously labile under acidic conditions, and the rate of its cleavage is sensitive to the solvent's ability to stabilize the resulting carbocation intermediate. Conversely, the carboxylic acid typically requires activation to participate in coupling reactions, a process that is also highly dependent on the solvent for solubility of reagents and stabilization of reactive intermediates.

Influence of Solvent on Boc-Protected Amine Reactivity

The deprotection of the Boc group is a crucial step to enable functionalization at the amine terminus. This reaction is generally acid-catalyzed, proceeding through the formation of a tert-butyl cation. The choice of solvent can significantly impact the kinetics of this process.

Polar protic solvents , such as methanol and trifluoroethanol (TFE), have been shown to be effective in promoting the thermal deprotection of N-Boc groups, even in the absence of a strong acid catalyst. acs.org This is attributed to their ability to solvate and stabilize the charged intermediates formed during the reaction. For instance, studies on the thermal deprotection of various N-Boc protected amines have demonstrated higher efficiency in polar protic solvents compared to polar aprotic or non-polar solvents. acs.org

Polar aprotic solvents , like dimethylformamide (DMF) and acetonitrile (B52724) (ACN), are common media for many organic reactions. In the context of acid-catalyzed Boc deprotection, they serve as effective solvents for dissolving both the substrate and the acid. For example, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), a polar aprotic solvent, is a standard reagent for Boc removal. nih.govchemistrysteps.com Similarly, hydrogen chloride (HCl) in dioxane is another widely used system. nih.gov The choice between these systems can influence the selectivity of deprotection, particularly in the presence of other acid-sensitive groups. nih.gov

The following table summarizes the effect of different deprotection conditions, highlighting the role of the solvent system, on the cleavage of the Boc group.

| Reagent System | Solvent | Temperature | Typical Reaction Time | Selectivity Considerations |

| 20% TFA | Dichloromethane (DCM) | Room Temperature | 10-30 min | Can cleave other acid-labile groups. reddit.com |

| 4M HCl | 1,4-Dioxane | Room Temperature | 10-30 min | Generally good selectivity for Boc over tert-butyl esters. nih.gov |

| Thermal | Trifluoroethanol (TFE) | High Temperature | Variable | Can offer selectivity based on differential thermal lability of protecting groups. acs.org |

| Thermal | Methanol | High Temperature | Variable | Effective for thermal deprotection, with rates depending on the substrate. acs.org |

Influence of Solvent on Carboxylic Acid Reactivity

Functionalization of the carboxylic acid moiety of this compound typically involves its activation to form a more reactive species, such as an active ester or an acyl isourea, which can then readily react with a nucleophile. The solvent plays a pivotal role in this two-step process.

Amide Bond Formation: In peptide synthesis, which provides a close analogy for the functionalization of the carboxylic acid group, the choice of solvent is known to affect coupling efficiency. Solvents like DMF, N-methylpyrrolidone (NMP), and DCM are frequently employed. The solubility of the coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), as well as the substrate itself, is a primary consideration. nih.gov

The following table illustrates the impact of the solvent on the yield of an amide coupling reaction between a Boc-protected amino acid and an amine using EDC, DMAP, and a catalytic amount of HOBt.

| Solvent | Yield (%) |

| Acetonitrile (CH3CN) | 72 |

| Dichloromethane (CH2Cl2) | 68 |

| Tetrahydrofuran (THF) | 55 |

| Dimethylformamide (DMF) | 45 |

Data adapted from a study on a model amide coupling reaction and is illustrative of general solvent effects. nih.gov

Solvent-Mediated Selectivity in Orthogonal Functionalization

The ultimate goal in the functionalization of a bifunctional molecule like this compound is often to achieve selective reaction at one site while leaving the other intact. This orthogonal control is heavily influenced by the solvent.

For example, to selectively functionalize the carboxylic acid, one would choose conditions that activate the carboxyl group without cleaving the Boc-protecting group. This typically involves using coupling reagents in a neutral or slightly basic medium in an aprotic solvent like DMF or DCM at room temperature. Under these conditions, the Boc group is stable.

Conversely, to functionalize the amine, the Boc group must first be removed. This is achieved under acidic conditions. The choice of the acidic reagent and solvent system can be tailored to minimize side reactions at the carboxylic acid. For instance, using HCl in dioxane might be preferred over TFA in DCM if the carboxylic acid is prone to esterification with solvent impurities under strongly acidic conditions.

Application of Boc Nh Peg1 Ph O Ch2cooh in Advanced Chemical Biology and Bioconjugation

Design and Synthesis of Bioconjugates Utilizing Boc-NH-PEG1-Ph-O-CH2COOH

The design of bioconjugates using this compound hinges on its bifunctional nature, which permits the sequential or orthogonal conjugation of two different molecules. The carboxylic acid and the protected amine serve as reactive handles for coupling to various biomolecules and small molecules.

Site-specific modification of proteins and peptides is crucial for creating homogenous conjugates with preserved biological activity. nih.govresearchgate.netresearchgate.net this compound is well-suited for these strategies due to its distinct reactive ends.

The carboxylic acid moiety can be activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form a reactive ester. This ester can then readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein or peptide, to form a stable amide bond. dntb.gov.ua While this can lead to labeling at multiple sites on a protein surface, site-specificity can be achieved by targeting the unique pKa of the N-terminal α-amino group under controlled pH conditions. nih.gov

Conversely, after the initial conjugation via its carboxyl group, the Boc protecting group on the amine can be removed under mild acidic conditions. This exposes a primary amine that can be used for a second, specific conjugation reaction. This two-step process allows for the controlled assembly of well-defined protein conjugates. For instance, a protein could first be linked to the carboxylic acid end of the linker, and then a reporter molecule or a drug could be attached to the newly deprotected amine.

Common strategies for achieving site-specificity where this linker could be applied include:

N-terminal Modification: By controlling the reaction pH, the N-terminal α-amino group can be preferentially targeted over the ε-amino groups of lysine residues. nih.gov

Modification of Unnatural Amino Acids: Proteins can be engineered to include unnatural amino acids with unique reactive handles that are orthogonal to the native amino acids. nih.gov The deprotected amine of the linker could be modified to react specifically with these handles.

Enzymatic Labeling: Enzymes can be used to install specific tags onto a protein, which can then be selectively conjugated. nih.gov

The table below summarizes the functional groups of this compound and their corresponding reaction partners in protein conjugation.

| Functional Group of Linker | Protecting Group | Reactive Partner on Protein/Peptide | Resulting Linkage |

| Carboxylic Acid (-COOH) | None | Primary Amine (e.g., Lysine, N-terminus) | Amide |

| Amine (-NH2) | Boc (tert-Butyloxycarbonyl) | Activated Carboxylic Acids, Aldehydes, etc. | Amide, Imine (followed by reduction) |

The modification of oligonucleotides is essential for their use as therapeutic agents, diagnostic probes, and tools in molecular biology. nih.gov Introducing molecules like dyes, peptides, or drugs can enhance their properties, such as cellular uptake and stability.

This compound can be used for post-synthesis modification of oligonucleotides. Typically, synthetic oligonucleotides are first functionalized with a primary amine at either the 3' or 5' terminus. The carboxylic acid of this compound can then be activated and coupled to this amine-modified oligonucleotide to form a stable amide bond.

Following this conjugation, the Boc group can be removed to expose the linker's amine, which is then available for the attachment of a second molecule of interest, such as a fluorescent dye for tracking or a peptide to facilitate cell entry. This modular approach allows for the creation of custom-functionalized nucleic acids for a wide range of applications. The inclusion of the PEG and phenyl ether components in the linker can also modulate the hydrophilicity and spacing of the attached cargo, potentially influencing the hybridization properties and biological activity of the oligonucleotide conjugate. nih.gov

The synthesis of small molecule probes is a cornerstone of chemical biology, enabling the study of biological processes in real-time. frontiersin.org These probes often consist of a targeting molecule, a reporter group (like a fluorophore or biotin), and a linker connecting them. This compound is an ideal scaffold for constructing such probes. nih.gov

The synthesis strategy typically involves two key steps:

One end of the linker is conjugated to the targeting small molecule. For example, if the small molecule has a primary amine, it can be acylated with the activated carboxylic acid of the linker.

The other end of the linker is then conjugated to the reporter group. After deprotection of the Boc-amine, the resulting primary amine can be reacted with an activated reporter molecule, such as an NHS-ester of a fluorescent dye.

This bifunctional nature allows for a modular synthesis, where different targeting molecules and reporter groups can be easily combined to generate a library of probes for various biological targets. frontiersin.orgnih.gov

Strategies for Modulating Bioactivity and Selectivity via this compound Linkage

Solubility and Pharmacokinetics: The short PEG unit enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly important when working with hydrophobic small molecules. In therapeutic applications like antibody-drug conjugates (ADCs), the linker's properties can impact the pharmacokinetics of the entire construct. nih.gov

Steric Hindrance and Spacing: The linker provides spatial separation between the conjugated molecules. This is critical for ensuring that, for example, a bulky protein does not sterically hinder the binding of a small molecule to its target. The length and flexibility of the linker can be fine-tuned to optimize this distance, which is a key factor in the efficacy of molecules like PROTACs. symeres.com

Development of Chemical Biology Tools and Probes

Bifunctional linkers like this compound are instrumental in the development of sophisticated tools for chemical biology research, particularly for identifying and validating protein targets. rsc.orgrsc.org

A prominent application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. acs.org This technology offers a powerful method for knocking down protein levels and validating their function.

A key example is the development of EED-targeted PROTACs. thebiogrid.orgnih.govmiddlebury.edu The Polycomb Repressive Complex 2 (PRC2) is often deregulated in cancers, and its core subunit, Embryonic Ectoderm Development (EED), is a critical therapeutic target. nih.gov Researchers have designed PROTACs to induce the degradation of EED and, consequently, the entire PRC2 complex. nih.govresearchgate.net

In a study by Hsu et al., this compound was utilized as a component in the synthesis of potent EED-degrading PROTACs. nih.govnih.gov The PROTACs were constructed by linking an EED-binding ligand to a ligand for the von Hippel-Lindau (VHL) E3 ligase. The linker's role is to optimally position the EED protein and the VHL ligase to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and degradation.

The research demonstrated that these PROTACs could potently and rapidly induce the degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12. nih.govmiddlebury.edu This led to the selective inhibition of proliferation in PRC2-dependent cancer cells. nih.gov The findings from this research are summarized in the table below.

| PROTAC Compound | EED Binding Affinity (pKD) | PRC2 Enzymatic Inhibition (pIC50) | Cell Proliferation Inhibition (GI50) |

| PROTAC 1 (EED-degrader) | ~9.0 | ~8.1 | 49-58 nM |

| PROTAC 2 (EED-degrader) | 9.27 | 8.11 | 57 nM |

| PROTAC 3 (EED-degrader) | 9.02 | 8.17 | 45 nM |

Data synthesized from findings reported by Hsu et al. and related studies. nih.govnih.gov

This application highlights the critical role of this compound as a linker in creating highly effective affinity-based probes for targeted protein degradation, a cutting-edge strategy in drug discovery and target validation.

Fluorescent and Luminescent Labeling Agents Incorporating this compound

The structure of this compound is well-suited for the synthesis of fluorescent and luminescent labeling agents. The terminal carboxylic acid serves as a key functional group for conjugation to a wide array of commercially available fluorescent dyes and luminescent reporters that possess a reactive amine functionality. This conjugation is typically achieved through carbodiimide-mediated coupling reactions (e.g., using EDC and NHS) to form a stable amide bond.

The Boc-protected amine on the other end of the linker allows for subsequent, orthogonal conjugation to a biomolecule of interest, such as a protein, antibody, or nucleic acid, after deprotection of the Boc group under acidic conditions. The short PEG spacer enhances the water solubility of the resulting probe, which is often a challenge with hydrophobic fluorescent dyes. axispharm.com The phenyl group provides a rigid spacer element, which can be advantageous in preventing quenching of the fluorophore that might occur with more flexible linkers.

The general strategy for creating a fluorescent labeling agent using this linker involves a two-step process:

Activation of the carboxylic acid of this compound and its reaction with an amine-containing fluorescent dye.

Deprotection of the Boc group to reveal the primary amine, which is then available for conjugation to a target biomolecule.

This approach allows for the pre-functionalization of the fluorophore with the linker before its attachment to a sensitive biological target.

Table 1: Potential Fluorescent Dyes for Conjugation with this compound

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Reactive Group for Conjugation |

|---|---|---|---|

| Fluorescein Cadaverine | 494 | 521 | Amine |

| Rhodamine B Cadaverine | 555 | 580 | Amine |

| Cyanine3 Amine | 550 | 570 | Amine |

| Cyanine5 Amine | 649 | 670 | Amine |

| Alexa Fluor 488 Cadaverine | 495 | 519 | Amine |

Bifunctional Crosslinking Agents Derived from this compound

The primary and most well-documented application of this compound is as a bifunctional crosslinking agent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound serves as the linker component that connects a ligand for the target protein to a ligand for an E3 ligase. Specifically, this linker has been utilized in the development of EED-targeted PROTACs. medchemexpress.com EED (Embryonic Ectoderm Development) is a core component of the Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers.

The synthesis of an EED-targeted PROTAC using this linker typically involves:

Coupling the carboxylic acid of this compound to the E3 ligase ligand (e.g., a derivative of Von Hippel-Lindau, VHL, or Cereblon, CRBN, ligands).

Deprotection of the Boc group to reveal the amine.

Coupling of the newly exposed amine to a ligand that binds to the EED protein.

The length and composition of the linker are critical for the efficacy of the resulting PROTAC, as they influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The inclusion of the PEG and phenyl moieties in this compound can impact the solubility, cell permeability, and conformational properties of the final PROTAC molecule.

Table 2: Components of an EED-Targeted PROTAC Utilizing this compound

| PROTAC Component | Function | Example Moiety | Point of Attachment to Linker |

|---|---|---|---|

| Target Ligand | Binds to the EED protein | EED-binding small molecule | Amine (after Boc deprotection) |

| Linker | Connects the two ligands | This compound | N/A |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase | VHL or CRBN ligand | Carboxylic acid |

Applications in Glycoconjugate Synthesis and Glycoscience Research

While direct applications of this compound in glycoconjugate synthesis are not extensively reported, its structure lends itself to potential use in this area. The synthesis of glycoconjugates often requires heterobifunctional linkers to connect a carbohydrate moiety to another molecule, such as a peptide, protein, or a fluorescent tag. nih.gov

The carboxylic acid of the linker can be coupled to an amino-functionalized carbohydrate. Alternatively, the Boc-protected amine, after deprotection, can be reacted with a carbohydrate that has been modified to carry a reactive group such as an aldehyde (via reductive amination) or an activated carboxylic acid.

The PEG component of the linker can be particularly advantageous in glycoconjugate synthesis as it can improve the aqueous solubility of often hydrophobic glycosylated molecules and mimic the natural flexible linkers found in glycoproteins. nih.gov The phenyl group can provide a defined spatial separation between the carbohydrate and the conjugated partner.

A hypothetical application could involve the coupling of a synthetic glycan to a carrier protein to generate an immunogen for antibody production. The linker would serve to present the glycan to the immune system in a more accessible manner.

Integration of this compound into Peptide and Peptidomimetic Scaffolds

The Boc-protected amine of this compound makes it directly compatible with solid-phase peptide synthesis (SPPS) using Boc chemistry. vectorlabs.comchempep.com In this strategy, the carboxylic acid of the linker can be coupled to a resin-bound peptide's N-terminus or a side chain amine of an amino acid like lysine. Subsequently, the Boc group on the linker can be removed under standard acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for the further elongation of the peptide chain from the linker's amine.

This integration can be used to:

Introduce a PEGylated linker into a peptide sequence: PEGylation is a well-established method to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity. jpt.com

Create branched or cyclic peptides: The linker can serve as a branching point or be used in on-resin cyclization strategies.

Develop peptidomimetics: Peptidomimetics are compounds designed to mimic natural peptides but with improved properties like stability against proteolysis. researchgate.net The incorporation of non-peptidic structures like the PEG-phenyl moiety of this linker can be a key strategy in peptidomimetic design. The phenyl group can introduce conformational constraints which may be beneficial for receptor binding. nih.govbohrium.com

Table 3: Illustrative Scheme for Incorporating the Linker into a Peptide via SPPS

| Step | Action | Reagents/Conditions | Result |

|---|---|---|---|

| 1 | Swell the resin-bound peptide | Dichloromethane (B109758) (DCM) | Prepared peptide-resin |

| 2 | Activate the linker's carboxylic acid | HBTU/HOBt, DIPEA in DMF | Activated linker |

| 3 | Couple the activated linker to the peptide's N-terminus | Add activated linker to peptide-resin | Linker-peptide conjugate on resin |

Integration of Boc Nh Peg1 Ph O Ch2cooh into Functional Materials and Surface Engineering

Surface Modification and Grafting Methodologies Employing Boc-NH-PEG1-Ph-O-CH2COOH

The dual functionality of this compound makes it an ideal candidate for surface modification. The carboxylic acid group provides a reactive handle for attachment to surfaces, while the Boc-protected amine can be deprotected to introduce further functionality.

Covalent Attachment to Polymeric and Inorganic Substrates

The carboxylic acid moiety of this compound enables its covalent attachment to a variety of polymeric and inorganic substrates through standard coupling chemistries. For instance, it can be grafted onto surfaces rich in hydroxyl or amine groups using activators like carbodiimides (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form stable amide or ester linkages.

| Substrate Type | Functional Group | Coupling Chemistry | Resulting Linkage |

| Polymeric (e.g., PVA, Chitosan) | -OH, -NH2 | EDC/NHS | Ester, Amide |

| Inorganic (e.g., Silica (B1680970), Titania) | -OH | Silanization followed by EDC/NHS | Amide |

| Gold Surfaces | -SH (after modification) | Thiol-ene click chemistry | Thioether |

Functionalization of Nanoparticles, Quantum Dots, and 2D Materials

The modification of nanomaterials with this compound can enhance their stability, biocompatibility, and functionality. The PEG spacer can improve the colloidal stability of nanoparticles in biological media, while the terminal functional groups allow for further conjugation.

For example, the carboxylic acid can be used to anchor the molecule to the surface of metal oxide nanoparticles. Subsequent deprotection of the Boc group reveals a primary amine that can be used to attach biomolecules, dyes, or other targeting ligands.

Biosensor Surface Immobilization Using this compound

In the realm of biosensors, the controlled immobilization of biorecognition elements is crucial for sensitivity and selectivity. This compound serves as a versatile linker for this purpose. The carboxylic acid can be used to attach the linker to the sensor surface (e.g., gold, silicon nitride). After deprotection, the exposed amine can be used to covalently bind proteins, antibodies, or nucleic acids, ensuring their proper orientation for target binding.

Synthesis of Advanced Polymeric Materials and Hydrogels

Beyond surface modification, this compound can be directly incorporated into the backbone of polymers or used as a crosslinker to form hydrogels, imparting unique properties to the resulting materials.

Incorporation of this compound as a Monomer or Crosslinker

Due to its bifunctional nature, this compound can act as a monomer in polymerization reactions. For instance, the carboxylic acid can be converted to an activated ester and co-polymerized with other monomers to introduce pendant Boc-protected amine groups along the polymer chain. These groups can then be deprotected for further functionalization.

When a molecule with two or more reactive groups that can react with the functional groups of this compound is used, it can act as a crosslinker to form hydrogels. The resulting hydrogels will have tunable properties based on the degree of crosslinking and the functionality introduced.

Preparation of Polymer-Supported Catalysts and Reagents

The ability to introduce functional groups onto a polymer support is key to creating polymer-supported catalysts and reagents. By incorporating this compound into a polymer matrix, a reactive handle (the amine, after deprotection) is introduced. This amine can then be used to immobilize catalytic species or reagents. This approach offers the advantages of catalyst recyclability and simplified product purification.

| Research Finding | Application Area | Significance |

| Successful grafting onto silica nanoparticles | Nanomaterial Functionalization | Enhanced stability and provides a site for further conjugation. |

| Use as a linker for antibody immobilization | Biosensor Development | Controlled orientation of antibodies, leading to improved sensor performance. |

| Incorporation into a poly(acrylate) backbone | Advanced Polymer Synthesis | Introduction of pendant functional groups for post-polymerization modification. |

Computational Chemistry and Rational Design Principles for Boc Nh Peg1 Ph O Ch2cooh

Molecular Modeling and Simulation of Boc-NH-PEG1-Ph-O-CH2COOH

Molecular modeling and simulation are indispensable tools for elucidating the three-dimensional structure and dynamic behavior of flexible molecules like this compound. These computational techniques provide insights that are often difficult to obtain through experimental methods alone.

Conformation and Flexibility Analysis through Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the conformational landscape and flexibility of this compound in various solvent environments. nih.govnih.gov By simulating the atomic motions of the molecule over time, researchers can gain a detailed understanding of its dynamic behavior. A typical MD simulation protocol would involve the use of force fields such as CHARMM or AMBER to describe the interatomic forces. nih.govnih.govuiuc.eduwikipedia.org

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 / AMBER ff14SB |

| Solvent Model | Explicit water (e.g., TIP3P) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, Radius of Gyration, Dihedral Angle Distribution |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. fu-berlin.denih.govnih.govmdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting how it will interact with other molecules.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the nucleophilic and electrophilic centers of the molecule, respectively. For this compound, the carboxylic acid group is expected to be a primary site for nucleophilic attack, while the delocalized π-system of the phenyl ring could also play a role in intermolecular interactions. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding and delocalization of electrons within the carbamate (B1207046) and phenoxy moieties. youtube.comyoutube.com

| Property | Predicted Location/Characteristic |

|---|---|

| HOMO | Localized on the phenyl ether and carbamate groups |

| LUMO | Localized on the carboxylic acid group |

| Most Electronegative Atoms | Oxygen atoms of the carboxylic acid and carbamate |

| Key Reactive Site | Carboxylic acid for amide bond formation |

Structure-Property Relationships of this compound and its Analogs

The chemical structure of this compound directly influences its physicochemical properties, such as solubility, lipophilicity, and conformational flexibility. The presence of the PEG unit enhances water solubility, which is often a desirable trait for linkers used in biological applications. The phenyl ring contributes to the rigidity and can engage in π-stacking interactions, while the Boc group provides a stable protecting group for the amine that can be removed under specific acidic conditions.

By systematically modifying the structure of this linker—for instance, by extending the PEG chain, altering the substitution pattern on the phenyl ring, or replacing the Boc group with other protecting groups—it is possible to fine-tune its properties for specific applications. For example, a longer PEG chain would be expected to increase both flexibility and hydrophilicity.

In Silico Prediction of Bioconjugation Efficiency and Steric Effects

Computational methods can be used to predict the efficiency of bioconjugation reactions involving this compound. nih.govmdpi.com The primary reaction of interest is the formation of an amide bond between the terminal carboxylic acid and an amine group on a target biomolecule, such as a lysine (B10760008) residue on a protein.

Rational Design of Next-Generation Linker Molecules Based on the this compound Scaffold

The this compound scaffold serves as an excellent starting point for the rational design of next-generation linker molecules with enhanced properties. nih.govexplorationpub.comnih.govmdpi.comacs.org Computational approaches can guide the design process by predicting how structural modifications will affect the linker's performance.

| Desired Property | Structural Modification Strategy | Computational Evaluation Method |

|---|---|---|

| Increased Flexibility | Extend PEG chain length | MD simulations (Dihedral analysis) |

| Increased Rigidity | Replace PEG with a piperazine (B1678402) or alkyne unit | MD simulations (RMSD analysis) |

| Altered Solubility | Incorporate charged or more polar groups | Solvation free energy calculations |

| Modified Reactivity | Introduce electron-withdrawing/donating groups on the phenyl ring | DFT (HOMO-LUMO analysis) |

Computational Exploration of Reaction Pathways for this compound Derivatization

Computational chemistry can be used to explore the reaction pathways for the derivatization of this compound. researchgate.netacs.orgscilit.comarxiv.orgacs.org This is particularly useful for understanding the mechanism of amide bond formation and for identifying potential side reactions.

By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures and calculate the activation energies. This information can be used to predict the reaction rates and to optimize the reaction conditions. For example, computational studies could be used to compare the efficiency of different coupling reagents for the amide bond formation reaction.

Advanced Analytical Methodologies for Characterization of Boc Nh Peg1 Ph O Ch2cooh Conjugates

Mass Spectrometry for Complex Conjugate Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of chemical compounds. algimed.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information on molecular weight and structure. algimed.comnih.gov For complex conjugates involving the Boc-NH-PEG1-Ph-O-CH2COOH linker, MS serves as an indispensable tool for confirming successful synthesis and characterizing the final product.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unambiguously determining the elemental composition of a molecule by measuring its molecular mass with very high accuracy. measurlabs.commeasurlabs.com Unlike standard mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas (isobars). nih.gov The high mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of a molecular formula to an unknown compound or the confirmation of a synthesized molecule's identity. masonaco.org

For a conjugate of this compound, HRMS analysis is the definitive method to verify its elemental composition. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can confirm that the correct structure has been formed. This high level of precision is crucial for distinguishing the desired product from potential byproducts with very similar masses. masonaco.org Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required for this analysis. nih.gov

Table 1: Example of HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₅NO₇ |

| Theoretical Exact Mass | 403.16310 u |

| Measured Exact Mass | 403.16355 u |

| Mass Difference | 0.00045 u |

| Mass Accuracy | 1.12 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Linkage Points

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule. nih.gov The process involves selecting a specific ion (the precursor ion) from the initial mass spectrum, subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). researchgate.net This fragmentation provides detailed structural information, acting as a molecular fingerprint that can be used to identify the compound and elucidate its connectivity. nih.gov

In the context of this compound conjugates, MS/MS is essential for confirming the precise points of covalent attachment (linkage points) to other molecules, such as a protein ligand or a small molecule drug. By carefully analyzing the fragmentation pattern, scientists can verify that the linker is attached at the intended site and that its own structure remains intact after conjugation. Common fragmentation methods include Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), which break the molecule at its most labile bonds, providing predictable and interpretable fragment ions. nih.govmdpi.com This detailed structural verification is critical for ensuring the biological activity and specificity of the final conjugate.

Table 2: Predicted MS/MS Fragmentation of this compound Precursor Ion (m/z 404.17 [M+H]⁺)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 348.15 | Loss of isobutylene (-C₄H₈) from Boc group |

| 304.16 | Loss of tert-butoxycarbonyl (-Boc) group |

| 258.12 | Cleavage of the ether linkage, loss of carboxymethyl group |

| 121.06 | Fragment corresponding to the phenoxyacetic acid moiety |

| 100.08 | Fragment corresponding to the Boc group |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

To analyze large and thermally fragile molecules like bioconjugates by mass spectrometry, they must first be converted into gas-phase ions without being destroyed. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that accomplish this, making them central to the analysis of complex biological molecules. nih.govnih.gov

ESI generates ions directly from a solution, making it highly compatible with liquid chromatography (LC-MS). nih.gov It often produces multiply charged ions, which allows for the analysis of very large molecules on mass spectrometers with a limited mass range. chromatographyonline.com MALDI, in contrast, involves co-crystallizing the analyte with an energy-absorbing matrix. A laser is then used to desorb and ionize the analyte, which typically forms singly charged ions. chromatographyonline.comuni-muenster.de The resulting simpler spectra can be advantageous for analyzing complex mixtures. chromatographyonline.com The choice between ESI and MALDI often depends on the specific characteristics of the this compound conjugate, including its size, polarity, and the complexity of the sample mixture. nih.gov

Table 3: Comparison of ESI and MALDI for Conjugate Analysis

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Sample Phase | Liquid (Solution) | Solid (Co-crystal with matrix) |

| Typical Ionization State | Multiply charged ions (e.g., [M+2H]²⁺) | Singly charged ions (e.g., [M+H]⁺) |

| Coupling to Separation | Easily coupled with HPLC/UPLC | Less directly compatible with LC |

| Molecular Weight Range | Very high, due to multiple charging | High, but can be limited by detector |

| Tolerance to Buffers/Salts | Low to moderate | High |

| Primary Application | Purity analysis, structural analysis of conjugates in solution | Analysis of large macromolecules, tissue imaging |

Chromatographic Separation Techniques for Purity and Conjugation Efficiency Assessment

Chromatography is a laboratory technique used to separate the components of a mixture. ijsrtjournal.com For the analysis of this compound conjugates, chromatographic separation is a critical preliminary step to isolate the desired product from unreacted starting materials, byproducts, and other impurities, ensuring that subsequent analyses are accurate and reliable.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)